molecular formula C11H17BrN2OS B5654968 2-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol

2-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol

Cat. No.: B5654968
M. Wt: 305.24 g/mol
InChI Key: GBYCNAMWTHYJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol is a compound that features a piperazine ring substituted with a 5-bromothiophene moiety and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with piperazine in the presence of a reducing agent. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The piperazine ring is known to modulate the pharmacokinetic properties of drugs, potentially enhancing their efficacy and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol
  • 2-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]ethanol
  • 2-[4-[(5-Methoxythiophen-2-yl)methyl]piperazin-1-yl]ethanol

Uniqueness

2-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol is unique due to the presence of the 5-bromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2OS/c12-11-2-1-10(16-11)9-14-5-3-13(4-6-14)7-8-15/h1-2,15H,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYCNAMWTHYJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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